molecular formula C10H8ClNO B1358401 1-Chloro-4-methoxyisoquinoline CAS No. 3336-60-5

1-Chloro-4-methoxyisoquinoline

Cat. No.: B1358401
CAS No.: 3336-60-5
M. Wt: 193.63 g/mol
InChI Key: MZWRTCSTQRDWGM-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxyisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxyisoquinoline can be synthesized through several methods. One common approach involves the reaction of 4-methoxyisoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 1-position of the isoquinoline ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxyisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form 1-amino-4-methoxyisoquinoline under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substituted isoquinolines with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with altered electronic properties.
  • Reduced amine derivatives with potential biological activity .

Scientific Research Applications

1-Chloro-4-methoxyisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential role in drug development, particularly as a precursor for bioactive molecules.

    Biological Research: The compound is used in the synthesis of isoquinoline-based alkaloids, which have various biological activities.

    Industrial Research: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxyisoquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the chlorine and methoxy substituents.

    1-Chloroisoquinoline: Similar structure but without the methoxy group.

    4-Methoxyisoquinoline: Similar structure but without the chlorine atom.

Uniqueness: The combination of these substituents can enhance its biological activity and chemical versatility compared to its analogs .

Properties

IUPAC Name

1-chloro-4-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWRTCSTQRDWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623858
Record name 1-Chloro-4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-60-5
Record name 1-Chloro-4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-chloroisoquinolin-4-ol (5.0 g, 27.8 mmol) in acetonitrile (50 mL) was added TMS-diazomethane (12.73 g, 111.2 mmol) at 0° C. The reaction mixture was allowed to come to room temperature and stirred for 2 h. Solvent was evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography to get 1-chloro-4-methoxyisoquinoline (2.5 g, 46.4%) as off-white solid. 1H NMR (400 MHz, CD3OD): δ ppm 8.29-8.17 (m, 2H), 7.97 (s, 1H), 7.91-7.82 (m, 2H), 4.05 (s, 3H); MS: MS m/z 194.7 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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